REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:5]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:3]=1.[CH2:20]([O-:22])[CH3:21].[Na+]>O>[CH2:20]([O:22][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:5]=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:3]=1)[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
4′-ethoxy-[2,2′;6′,2″]terpyridine is filtered off in the form of a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |